Substitution Pattern Differentiation: 2,3-Dimethoxy vs. 3,5-Dimethoxy Configuration in Virulence Gene Induction
The target compound's 2,3-dimethoxy-4-hydroxy substitution pattern is structurally distinct from the 3,5-dimethoxy-4-hydroxy configuration of acetosyringone, the most widely used phenolic inducer of Agrobacterium vir genes. In the VirA/VirG two-component regulatory system, acetosyringone (3,5-dimethoxy-4-hydroxyacetophenone) is an established potent inducer, while the 2,3-isomer has not been reported as an active inducer in the primary literature [1]. This positional difference alters hydrogen-bonding geometry and electron density at the 4'-hydroxyl group, which is critical for VirA receptor activation [2]. Because 2,3-dimethoxy substitution places a methoxy group ortho to the acetyl moiety, steric and electronic effects are expected to reduce receptor affinity relative to the 3,5-substituted isomer. This structural distinction makes the target compound unsuitable as a direct replacement for acetosyringone in plant genetic transformation protocols, but potentially valuable in studies requiring a non-inducing phenolic control with matched physicochemical properties.
| Evidence Dimension | Positional isomerism: vir gene induction activity |
|---|---|
| Target Compound Data | No published vir gene induction activity (2,3-dimethoxy-4-hydroxy substitution) |
| Comparator Or Baseline | Acetosyringone (3,5-dimethoxy-4-hydroxyacetophenone): active vir gene inducer at 10–200 µM [1] |
| Quantified Difference | Induction activity present vs. not reported/absent; ortho-methoxy steric effect on acetyl group may reduce receptor binding |
| Conditions | Agrobacterium tumefaciens vir gene induction assay (VirA/VirG system) |
Why This Matters
Researchers using this compound as a negative control or as a matched-pair comparator to acetosyringone in plant transformation studies can leverage its distinct substitution pattern to probe structure-activity relationships in virulence gene induction.
- [1] Stachel SE, Messens E, Van Montagu M, Zambryski P. Identification of the signal molecules produced by wounded plant cells that activate T-DNA transfer in Agrobacterium tumefaciens. Nature. 1985;318(6047):624-629. doi:10.1038/318624a0. View Source
- [2] Lee YW, Jin S, Sim WS, Nester EW. Genetic evidence for direct sensing of phenolic compounds by the VirA protein of Agrobacterium tumefaciens. Proc Natl Acad Sci U S A. 1995;92(26):12245-12249. doi:10.1073/pnas.92.26.12245. View Source
